1-(5-Chloropyridin-2-yl)ethanol
Overview
Description
1-(5-Chloropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8ClNO. It is a chlorinated derivative of pyridine, featuring a hydroxyl group attached to the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable reducing agent, such as sodium borohydride, in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions. These methods optimize reaction conditions to enhance yield and reduce production costs. The use of catalysts and automated systems can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5-Chloropyridin-2-yl)ethanone.
Reduction: The compound can be reduced to form 1-(5-Chloropyridin-2-yl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 1-(5-Chloropyridin-2-yl)ethanone
Reduction: 1-(5-Chloropyridin-2-yl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)ethanone: A ketone derivative with similar structural features but different reactivity and applications.
2-(5-Chloropyridin-2-yl)pyrimidine: A pyrimidine derivative with distinct pharmacological properties.
Uniqueness: 1-(5-Chloropyridin-2-yl)ethanol is unique due to its combination of a hydroxyl group and a chlorinated pyridine ring. This structural arrangement imparts specific reactivity and binding properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSYXWXQLPXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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